

A Reversible Inhibitor for Interrogating the TAIRE Kinase Family

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Compound of Interest		
Compound Name:	FMF-04-159-R	
Cat. No.:	B10825826	Get Quote

Introduction

FMF-04-159-R is a chemical probe used in biomedical research to investigate the function of the TAIRE family of cyclin-dependent kinases (CDKs), particularly CDK14 and CDK16. It is a potent, reversible inhibitor that serves as a crucial control compound for its covalent counterpart, FMF-04-159-2. Understanding the mechanism of action of **FMF-04-159-R** is essential for accurately interpreting experimental results related to the cellular roles of CDK14 and other TAIRE family members. This guide provides a comprehensive overview of the compound's mechanism, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action

FMF-04-159-R functions as an ATP-competitive inhibitor of CDK14 and CDK16. Its reversible nature means that it binds to the kinase's active site through non-covalent interactions, and its inhibitory effect can be reversed by washing the compound out of the experimental system.[1] This characteristic is in direct contrast to its analogue, FMF-04-159-2, which forms a covalent bond with a cysteine residue in the active site of CDK14, leading to irreversible inhibition.[1] Therefore, **FMF-04-159-R** is an indispensable tool for distinguishing the cellular effects of reversible versus covalent inhibition of its target kinases.

The primary targets of **FMF-04-159-R** are CDK14 and CDK16, both members of the TAIRE family of kinases, which also includes CDKs 15, 17, and 18.[1][2] The TAIRE family is a less-studied branch of the CDK family, and compounds like **FMF-04-159-R** are vital for elucidating



their biological functions.[1][2] In addition to its primary targets, **FMF-04-159-R** also exhibits off-target activity against CDK2.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of **FMF-04-159-R** has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the assay format, which underscores the importance of considering the experimental context.

Target Kinase	Assay Type	IC50 (nM)	Reference
CDK14	Kinase Activity Assay	139.1	
CDK14	NanoBRET Assay	563	[1]
CDK16	Kinase Activity Assay	5.9	
CDK16	Kinase Activity Assay	6	
CDK2	NanoBRET Assay	493	[1]

Signaling and Cellular Effects

FMF-04-159-R, through its inhibition of CDK14 and other kinases, has been shown to play a role in modulating cell cycle progression.[1] Its covalent counterpart, FMF-04-159-2, has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. While the effects of **FMF-04-159-R** alone on the cell cycle are primarily for comparative purposes, its ability to inhibit pan-TAIRE kinases and CDK2 suggests a potential role in influencing mitotic progression.[1]

Recent research has also implicated CDK14 as a potential therapeutic target in Parkinson's disease, where its inhibition may mitigate synucleinopathy.[3] The use of **FMF-04-159-R** and its covalent analog in such studies is crucial for validating the on-target effects of CDK14 inhibition.

Experimental Protocols



Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies used to characterize the mechanism of action of **FMF-04-159-R**.

In Vitro Kinase Activity Assay

- Objective: To determine the direct inhibitory effect of FMF-04-159-R on the enzymatic activity
 of purified kinases.
- Methodology:
 - Recombinant human CDK14/CycY and CDK16/CycY enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
 - FMF-04-159-R is added at varying concentrations.
 - The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis.
 - The fluorescence intensity of the phosphorylated substrate is measured to determine the extent of kinase activity.
 - IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Live-Cell Target Engagement Assay

- Objective: To measure the binding affinity of FMF-04-159-R to its target kinases within living cells.
- Methodology:
 - Human embryonic kidney (HEK293T) cells are co-transfected with plasmids encoding the target kinase (e.g., CDK14) fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).





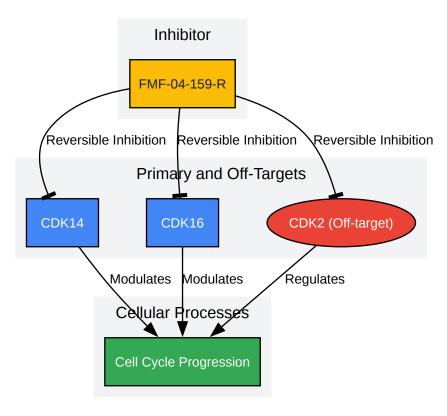


- The transfected cells are plated and incubated to allow for protein expression.
- FMF-04-159-R is added to the cells at various concentrations.
- The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.
- If the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET)
 occurs, resulting in a fluorescent signal.
- FMF-04-159-R competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
- The BRET ratio is measured, and IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

Visualizations



Mechanism of Action of FMF-04-159-R





NanoBRET Target Engagement Assay Workflow Start: Transfect cells with Kinase-NanoLuc & Tracer Incubate for **Protein Expression** Add FMF-04-159-R at varying concentrations Add NanoBRET Substrate Measure BRET Signal Calculate IC50

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